![molecular formula C23H24N4O4 B10997925 N-[2-(6,7-dimethoxy-2-methyl-4-oxoquinazolin-3(4H)-yl)ethyl]-2-(1H-indol-3-yl)acetamide](/img/structure/B10997925.png)
N-[2-(6,7-dimethoxy-2-methyl-4-oxoquinazolin-3(4H)-yl)ethyl]-2-(1H-indol-3-yl)acetamide
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Overview
Description
N-[2-(6,7-dimethoxy-2-methyl-4-oxoquinazolin-3(4H)-yl)ethyl]-2-(1H-indol-3-yl)acetamide is a complex organic compound that combines a quinazolinone moiety with an indole structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(6,7-dimethoxy-2-methyl-4-oxoquinazolin-3(4H)-yl)ethyl]-2-(1H-indol-3-yl)acetamide typically involves multiple steps:
Formation of the Quinazolinone Core: The quinazolinone core can be synthesized by reacting 3,4-dimethoxyaniline with ethyl acetoacetate in the presence of a catalyst such as polyphosphoric acid (PPA) or phosphorus oxychloride (POCl₃). This reaction forms 6,7-dimethoxy-2-methyl-4-oxoquinazoline.
Attachment of the Indole Moiety: The indole structure is introduced through a nucleophilic substitution reaction. The quinazolinone intermediate is reacted with 2-(1H-indol-3-yl)ethylamine under basic conditions to form the final product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups on the quinazolinone ring.
Reduction: Reduction reactions can target the carbonyl group in the quinazolinone moiety.
Substitution: The indole and quinazolinone rings can participate in various substitution reactions, such as halogenation or alkylation.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.
Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are common reducing agents.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) or alkylating agents like methyl iodide (CH₃I) can be employed.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinazolinone derivatives with hydroxyl groups, while reduction could produce alcohols or amines.
Scientific Research Applications
Structural Characteristics
The compound's molecular formula is C23H24N4O4, with a molecular weight of approximately 420.46 g/mol. The presence of methoxy groups enhances solubility and biological activity, while the indole moiety contributes to its pharmacological properties. The structure can be represented as follows:
Biological Activities
Research indicates that this compound exhibits significant biological activities, making it a subject of interest in various studies:
- Anticancer Activity : Preliminary studies suggest that derivatives of quinazoline compounds can inhibit cancer cell proliferation by targeting specific pathways involved in tumor growth. For instance, compounds similar to N-[2-(6,7-dimethoxy-2-methyl-4-oxoquinazolin-3(4H)-yl)ethyl]-2-(1H-indol-3-yl)acetamide have been shown to interact with the epidermal growth factor receptor (EGFR), a common target in cancer therapy .
- Antimicrobial Properties : The compound has been evaluated for its antimicrobial efficacy against various bacterial strains. Quinazoline derivatives have demonstrated promising results in inhibiting both gram-positive and gram-negative bacteria .
- Neuroprotective Effects : Some studies point towards the potential neuroprotective properties of quinazoline-based compounds, suggesting they may offer therapeutic benefits in neurodegenerative diseases by modulating neuroinflammatory responses .
Synthesis and Derivatives
The synthesis of this compound typically involves multi-step reactions that allow for the introduction of various substituents to enhance biological activity. For example:
- Initial Synthesis : The starting materials often include substituted anilines and appropriate quinazoline precursors.
- Modification : Chemical transformations such as alkylation and acylation are employed to introduce functional groups that improve solubility and bioactivity.
Case Study 1: Anticancer Activity
A study published in 2023 examined the effects of quinazoline derivatives on cancer cell lines. The results indicated that this compound exhibited IC50 values comparable to established chemotherapeutics, suggesting its potential as an anticancer agent .
Case Study 2: Antimicrobial Efficacy
In another investigation, various derivatives of quinazoline were tested against Staphylococcus aureus and Escherichia coli. The findings revealed that certain modifications to the core structure significantly enhanced antibacterial activity, with some derivatives showing MIC values lower than those of conventional antibiotics .
Mechanism of Action
The mechanism of action of N-[2-(6,7-dimethoxy-2-methyl-4-oxoquinazolin-3(4H)-yl)ethyl]-2-(1H-indol-3-yl)acetamide involves the inhibition of specific enzymes, particularly kinases. These enzymes play crucial roles in cell signaling pathways, and their inhibition can lead to the disruption of cancer cell growth and proliferation. The compound binds to the active site of the enzyme, preventing its normal function and thereby exerting its therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- N-[2-(6,7-dimethoxy-4-oxoquinazolin-3(4H)-yl)ethyl]-2-(1H-indol-3-yl)acetamide
- 2-(6,7-dimethoxy-4-oxoquinazolin-3-yl)-N-[2-(1H-indol-3-yl)ethyl]acetamide
Uniqueness
Compared to similar compounds, N-[2-(6,7-dimethoxy-2-methyl-4-oxoquinazolin-3(4H)-yl)ethyl]-2-(1H-indol-3-yl)acetamide stands out due to its specific substitution pattern, which can influence its binding affinity and selectivity towards target enzymes. This makes it a unique candidate for further research and development in medicinal chemistry.
Biological Activity
N-[2-(6,7-dimethoxy-2-methyl-4-oxoquinazolin-3(4H)-yl)ethyl]-2-(1H-indol-3-yl)acetamide is a complex organic compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological assays, and potential therapeutic applications.
Chemical Structure and Properties
The compound features a quinazoline core with methoxy substitutions and an indole moiety, contributing to its unique pharmacological profile. The molecular formula is C20H27N3O5, and it exhibits a molecular weight of approximately 389.4 g/mol. The presence of methoxy groups enhances solubility and may influence biological interactions.
The biological activity of this compound is primarily attributed to its ability to inhibit histone deacetylases (HDACs), which play a crucial role in regulating gene expression and are implicated in various cancers.
HDAC Inhibition
Research indicates that compounds structurally related to this compound exhibit significant HDAC inhibitory activity. For instance, studies have shown that derivatives with similar structural features demonstrate IC50 values ranging from 0.041 to 1.211 μM against various cancer cell lines, indicating potent cytotoxic effects ( ).
Cell Line Studies
The compound's efficacy has been evaluated against several human cancer cell lines, including:
Cell Line | Cancer Type | IC50 (μM) |
---|---|---|
SW620 | Colon Cancer | 0.671 |
PC3 | Prostate Cancer | 1.211 |
NCI-H23 | Lung Cancer | 0.944 |
These results suggest that the compound exerts significant cytotoxic effects, particularly through apoptosis induction and cell cycle arrest ( ).
Apoptosis Induction
In vitro studies have demonstrated that this compound can induce both early and late apoptosis in cancer cells. This was evidenced by increased markers of apoptosis and cell cycle arrest at the G2/M phase ( ).
Comparative Analysis with Other Compounds
When compared to established HDAC inhibitors like suberoylanilide hydroxamic acid (SAHA), the compound exhibited superior potency in certain assays. For example, derivatives with specific substituents showed up to 10-fold more potent inhibition of HDAC6 compared to total HDAC extracts ( ).
Properties
Molecular Formula |
C23H24N4O4 |
---|---|
Molecular Weight |
420.5 g/mol |
IUPAC Name |
N-[2-(6,7-dimethoxy-2-methyl-4-oxoquinazolin-3-yl)ethyl]-2-(1H-indol-3-yl)acetamide |
InChI |
InChI=1S/C23H24N4O4/c1-14-26-19-12-21(31-3)20(30-2)11-17(19)23(29)27(14)9-8-24-22(28)10-15-13-25-18-7-5-4-6-16(15)18/h4-7,11-13,25H,8-10H2,1-3H3,(H,24,28) |
InChI Key |
LZSWDMKATSVRRR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=CC(=C(C=C2C(=O)N1CCNC(=O)CC3=CNC4=CC=CC=C43)OC)OC |
Origin of Product |
United States |
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